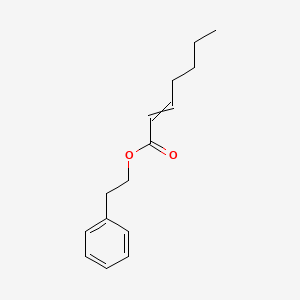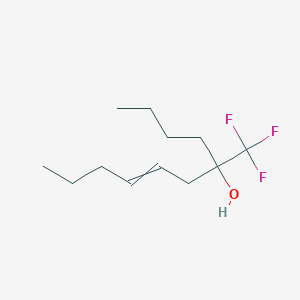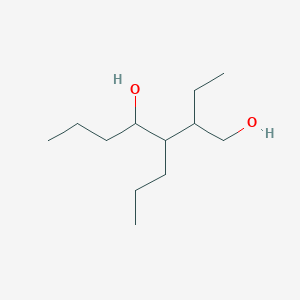
2-Ethyl-3-propylheptane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-propylheptane-1,4-diol is an organic compound characterized by its branched hydrocarbon chain and two hydroxyl groups. This compound falls under the category of diols, which are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-3-propylheptane-1,4-diol can be synthesized through several methods. One common approach is the reduction of diketones using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . Another method involves the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes or catalytic hydrogenation techniques. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-propylheptane-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) or thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2-Ethyl-3-propylheptane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-propylheptane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in hydrogen bonding and other intermolecular interactions, which can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3-propylheptane: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,4-Butanediol: A simpler diol with different physical and chemical properties.
2-Methyl-2,4-pentanediol: Another branched diol with distinct reactivity and applications.
Uniqueness
2-Ethyl-3-propylheptane-1,4-diol is unique due to its specific branched structure and the presence of two hydroxyl groups. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
111965-57-2 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
2-ethyl-3-propylheptane-1,4-diol |
InChI |
InChI=1S/C12H26O2/c1-4-7-11(10(6-3)9-13)12(14)8-5-2/h10-14H,4-9H2,1-3H3 |
InChI Key |
TZBKPVRIPGZBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)CO)C(CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
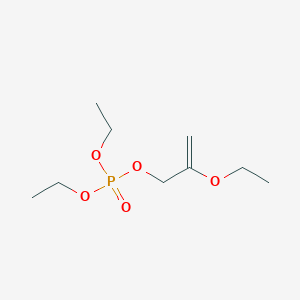
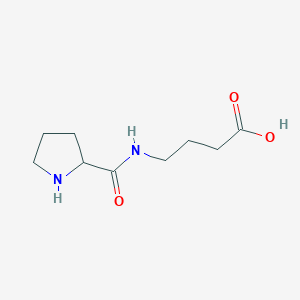



![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)
![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)

